Journal Name:International Journal of Applied Ceramic Technology
Journal ISSN:1546-542X
IF:2.328
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1744-7402
Year of Origin:0
Publisher:Wiley-Blackwell
Number of Articles Per Year:162
Publishing Cycle:Bimonthly
OA or Not:Not
Fast Depolymerization of PET Bottle Mediated by Microwave Pre-treatment and an Engineered PETase
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-29 , DOI: 10.1002/cssc.202300742
Recycling plastics is the key to reaching a sustainable materials economy. Biocatalytic degradation of plastics shows great promise by allowing selective depolymerization of man-made materials into constituent building blocks under mild aqueous conditions. However, insoluble plastics have polymer chains that can reside in different conformations and show compact secondary structures that offer low accessibility for initiating the depolymerization reaction by enzymes. In this work, we overcome these shortcomings by microwave irradiation as a pre-treatment process to deliver powders of polyethylene terephthalate (PET) particles suitable for subsequent biotechnology-assisted plastic degradation by previously generated engineered enzymes. An optimized microwave step resulted in 1400 times higher integral of released terephthalic acid (TPA) from HPLC, compared to original untreated PET bottle. Biocatalytic plastic hydrolysis of substrates originating from PET bottles responded to 78 % yield conversion from 2 h microwave pretreatment and 1 h enzymatic reaction at 30 °C. The increase in activity stems from enhanced substrate accessibility from the microwave step, followed by the administration of designer enzymes capable of accommodating oligomers and shorter chains released in a productive conformation.
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Atomic-level investigation on significance of photo-reduced Pt nanoparticles over g-C3N4/ bimetallic oxide composites
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-20 , DOI: 10.1002/cssc.202300478
Designing an effective photocatalyst for solar-to-chemical fuel conversion presents significant challenges. Herein, g-C3N4/CuCo2O4 (CN-NT-CCO) composites decorated with platinum nanoparticles (Pt NPs) were successfully synthesized by chemical and photochemical reductions. The size distribution and location of Pt NPs on the surface of CN-NT-CCO composites were directly observed by TEM. EXAFS spectra of Pt L3-edge for the above composite confirmed establishment of Pt-N bonding at atomic distance of 2.09 Å in the photo-reduced Pt-bearing composite, which was shorter than in chemically reduced Pt-bearing composites. This proved the stronger interaction of the photo-reduced Pt NPs with the CN-NT-CCO composite than chemical reduced one. The H2 evolution performance of the photo-reduced (PR) Pt@CN-NT-CCO (2079 µmolh-1g-1) was greater than that of the chemically reduced (CR) Pt@CN-NT-CCO composite (1481 µmolh-1g-1). The abundance of catalytically active sites and convenient transit of electrons from CN-NT to the Pt NPs to participate in the hydrogen evolution are the primary reasons for the improved performance. Furthermore, electrochemical investigations and band edge locations validated Z-scheme heterojunction at the Pt@CN-NT-CCO interface. This work offers unique perspectives on the structure and interface design at the atomic level to fabricate high-performance heterojunction photocatalysts.
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Bimetallic RuNi Electrocatalyst Coated MWCNTs Cathode for an Efficient and Stable Li-CO2 and Li-CO2 Mars Batteries Performance with Low Overpotential
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-15 , DOI: 10.1002/cssc.202300734
Rechargeable lithium-CO2 (Li-CO2) batteries are an attractive energy storage technology that can reduce fossil fuel usage and limit the adverse environmental impact of CO2 emissions. However, the high charge overpotential, unstable cycling, and incomplete understanding of the electrochemical process limit its advancement for practical applications. Herein, we develop a Li-CO2 battery by designing a bimetallic Ruthenium-Nickel catalyst onto multi-walled carbon nanotubes (RuNi/MWCNTs) catalyst as cathode by solvothermal method, which exhibits a lower overpotential of 1.15 V and a discharge capacity of 15,165 mAh g-1 with outstanding coulombic efficiency of 97.4%. The battery can also operate at high rates and have a stable cycle of more than 80 cycles at a current density of 200 mA g-1 with a fixed 500 mAh g-1 capacity. Furthermore, Mars exploration is made feasible with the Li-CO2 Mars battery composed of the RuNi/MWCNTs as cathode catalyst, which performs very similarly to that of pure CO2 atmosphere. This approach may simplify the process of developing high-performance Li-CO2 batteries to achieve carbon negativity on Earth and for future interplanetary Mars missions.
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"Win-Win" Modification of LiCoO2 Enables Stable and Long-Life Cycling of Sulfide-Based All Solid-State Batteries
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-12 , DOI: 10.1002/cssc.202300517
Interfacial side reactions and space charge layers between the oxide cathode material and the sulfide solid-state electrolytes (SSEs), moreover the structural crumble of the active material, seriously jeopardize the electrochemical performance for all-solid-state battery (ASSLBs). Cathodes surface coating and bulk doping are considered to be the most efficacious approaches that moderate the cathode/SSEs interface issues and brace the structure of cathode. Here, a one-step low-cost means is ingeniously designed to embellish LiCoO2 (LCO) with heterogeneous Li2TiO3/Li(TiMg)1/2O2 surface coating and bulk gradient Mg doping (denoted as LMT). When applied in Li10GeP2S12-based ASSLBs, the Li2TiO3 and Li(TiMg)1/2O2 coating layers can suppress interfacial side reactions and weaken space charge layer effect, respectively. On top of this, gradient Mg doping stabilizes the bulk structure to mitigate the formation of spinel-like phases during local overcharging caused by solid-solid contact. The LTM-LCO cathodes exhibits superb cycle performance with a capacity retention of 80% after 870 cycles. This killing-two-birds-with-one-stone strategy provides the possibility for large-scale commercial implementation of cathodes modification in sulfide based ASSLBs in the future.
Detail
Study on the construction of interlayer adjustable C@MoS2 fiber anode by biomass confining and its lithium/sodium storage mechanism
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-12 , DOI: 10.1002/cssc.202300576
Building a stable and controllable interlayer structure is the key to improving the sodium storage cycling stability and rate performance of two-dimensional anode materials. This study explored the rich functional groups in bacterial cellulose culture medium in the way of biological self-assembly. Mo precursors were used to produce chemical bond in bacterial cellulose culture medium, and intercalation groups are introduced to achieve MoS2 localized nucleation and in situ localized construction of carbon intercalation stable interlaminar structure, thus improving ion transport dynamics and cycle stability. In order to avoid structural irreversibility of MoS2 at low potential, an extended voltage window of 1.5-4 V was selected for lithium/sodium intercalation testing. It was found that there was a significant improvement in sodium storage capacity and stability. During the electrochemical cycling process, in-situ Raman testing revealed that the structure of MoS2 was completely reversible, and the intensity changes of MoS2 characteristic peaks showed in-plane vibration without involving interlayer bonding fracture. Moreover, after the lithium sodium was removed from the intercalation C@MoS2 all structures have good retention.
Detail
Linear Scaling Relationships for Furan Hydrodeoxygenation over Transition metal and Bimetallic surfaces
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-14 , DOI: 10.1002/cssc.202300491
Brønsted-Evans-Polanyi (BEP) and transition-state-scaling (TSS) relationships have become valuable tools for the rational design of catalysts for complex reactions like hydrodeoxygenation of bio-oil (containing heterocyclic and homocyclic molecules). In this work, BEP and TSS relationships are developed for all elementary steps of furan activation (ring opening, ring hydrogenation and CHx-OHy scission of ring and open-ring intermediates) to ring-saturated compounds, oxygenates and deoxygenated products on the most stable facets of selected transition metal surfaces using Density Functional Theory (DFT) calculations. Our calculations suggest linear chain oxygenates form on Ir, Pt, Pd and Rh surfaces due to their low hydrogenation and high CHx-OHy scission barriers, while deoxygenated linear products are favored on Fe and Ni surfaces due to their low CHx-OHy scission and moderate hydrogenation barriers. Bimetallic alloy catalysts were also screened and PtFe catalysts were found to significantly lower ring opening and deoxygenation barriers. BEP’s for monometallic surfaces can be extended to bimetallic surfaces for ring opening and ring hydrogenation reactions but fails for open-ring activation reactions due to the change in transition state binding sites on the bimetallic surface. The obtained BEP and TSS relationships can be used to develop micro-kinetic models for facilitating accelerated catalyst discovery for HDO.
Detail
Covalent Triazine Framework Films through In-situ Growth for Photocatalytic Hydrogen Evolution
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-27 , DOI: 10.1002/cssc.202300759
Photocatalytic hydrogen evolution through water splitting offers a promising way to convert solar energy into chemical energy. Covalent triazine frameworks (CTFs) are ideal photocatalyst owing to its exceptional in-plane π-conjugation, high chemical stability, and sturdy framework structure. However, CTF-based photocatalysts are typically in powder form, which presents challenges in catalyst recycling and scale-up applications. To overcome this limitation, we present a strategy for producing CTF films with excellent hydrogen evolution rate that are more suitable for large-scale water splitting due to their ease of separation and recyclability. We developed a simple and robust technique for producing CTF films on glass substrates via on-surface polycondensation, with thicknesses adjustable from 800 nm to 27 µm. These CTF films exhibit exceptional photocatalytic activity, with the HER performance of CTF-TPA-Film reaching as high as 77.8 mmol h−1 g−1 with co-catalyst Pt under visible light (≥420 nm). Additionally, they demonstrate good stability and recyclability, further highlighting their potential in green energy conversion and photocatalytic devices. Overall, our work presents a promising approach for producing CTF films suitable for a range of applications and paves the way for further developments in this field.
Detail
Modulating Electron Density of Ni-N-C Sites by N-doped Ni for Industrial-level CO2 Electroreduction in Acidic Media
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-12 , DOI: 10.1002/cssc.202300829
Electro-chemically reducing CO2 in a highly acidic medium is promising for addressing the issue of carbonate accumulation. However, the hydrogen evolution reaction (HER) typically dominates the acidic CO2 reduction. Herein, we construct an efficient electro-catalyst for CO formation based on a core-shell structure comprising N-doped Ni@Ni-N-C. The optimal catalyst demonstrates a significantly improved CO faradaic efficiency (FE) of 96.7% in the acidic electrolyte (pH=1) at an industrial-scale current density of 500 mA cm-2. Notably, the optimal catalyst maintains a high FE of CO exceeding 90% (current density=500 mA cm-2) in the electrolyte with a wide pH range from 0.67 to 14. In-situ spectroscopic characterization and density functional theory calculations show that the local electron density of Ni-N-C sites is enhanced by N-doped Ni particles, which facilitates the formation of *COOH intermediate and the adsorption of *CO. This study demonstrates the potential of a hybrid metal/Ni-N-C interface in boosting acidic CO2 electro-reduction.
Detail
On the Tunability of Toxicity for Viologen-Derivatives as Anolyte for Neutral Aqueous Organic Redox Flow Batteries
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-03 , DOI: 10.1002/cssc.202300626
Viologen-derivatives are the most widely used redox organic molecules for neutral pH negative electrolyte of redox flow batteries. However, the long-established toxicity of the herbicide methyl-viologen raises concern for deployment of viologen-derivatives at large scale in flow batteries. Herein, we demonstrate the radically different cytotoxicity and toxicology of a series of viologen-derivatives in in vitro assays using model organisms representative of human and environmental exposure, namely human lung carcinoma epithelial cell line (A549) and the yeast Saccharomyces cerevisiae. The results show that safe viologen derivatives can be molecularly engineered, representing a promising family of negolyte materials for neutral redox flow batteries.
Detail
Light-driven Transformation of Carbon Monoxide into Hydrocarbons using CdS@ZnS:VFe Protein Biohybrids
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-07 , DOI: 10.1002/cssc.202300981
Enzymatic Fisher-Tropsch (FT) process catalyzed by vanadium (V)-nitrogenase can convert carbon monoxide (CO) to longer-chain hydrocarbons (>C2) under ambient conditions, although this process requires high-cost reducing agent(s) and/or the ATP-dependent reductase as electron and energy sources. Using visible light-activated CdS@ZnS (CZS) core-shell quantum dots (QDs) as alternative reducing equivalent for the catalytic component (VFe protein) of V-nitrogenase, we first report a CZS:VFe biohybrid system that enables effective photo-enzymatic C-C coupling reactions, hydrogenating CO into hydrocarbon fuels (up to C4) that can be hardly achieved with conventional inorganic photocatalysts. Surface ligand engineering optimizes molecular and opto-electronic coupling between QDs and the VFe protein, realizing high efficiency (internal quantum yield > 56%), ATP-independent, photon-to-fuel production, achieving an electron turnover number of > 900, that is 72% compared to the natural ATP-coupled transformation of CO into hydrocarbons by V-nitrogenase. The selectivity of products can be controlled by irradiation conditions, with higher photon flux favoring (longer-chain) hydrocarbon generation. The CZS:VFe biohybrids not only can find applications in industrial CO removal for high-value-added chemical production by using the cheap, renewable solar energy, but also will inspire related research interests in understanding the molecular and electronic processes in photo-biocatalytic systems.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.60 45 Science Citation Index Expanded Not
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